2-Cloro-1,4-bis(triclorometil)benceno

Descripción general

Descripción

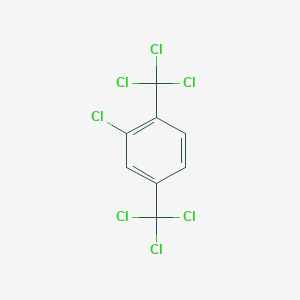

2-Chloro-1,4-bis(trichloromethyl)benzene is an organic compound with the molecular formula C8H4Cl6. It is a white solid that is prepared industrially by chlorination of para-xylene . This compound is known for its applications in various chemical reactions and industrial processes.

Aplicaciones Científicas De Investigación

2-Chloro-1,4-bis(trichloromethyl)benzene has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of terephthaloyl chloride.

Biology: Investigated for its potential use in biological assays and as a chemical probe.

Medicine: Explored for its potential therapeutic applications, although specific medical uses are still under research.

Industry: Utilized in the production of high-performance materials such as Kevlar and other polymers.

Mecanismo De Acción

. The primary targets of this compound are not explicitly mentioned in the available literature.

Mode of Action

It is known to react with terephthalic acid to give terephthaloyl chloride , which is a precursor to Kevlar, a heat-resistant and strong synthetic fiber .

Biochemical Pathways

Its reaction with terephthalic acid to produce terephthaloyl chloride suggests it may play a role in the synthesis of high-strength materials .

Result of Action

Its ability to react with terephthalic acid to produce terephthaloyl chloride, a precursor to kevlar, suggests it may contribute to the production of high-strength, heat-resistant materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Chlorination of Para-xylene: The primary method for synthesizing 2-Chloro-1,4-bis(trichloromethyl)benzene involves the chlorination of para-xylene.

Reaction with Sodium Hypochlorite: Another method involves the reaction of 1,4-bis(trichloromethyl)benzene with sodium hypochlorite (NaOCl) under alkaline conditions.

Industrial Production Methods: Industrial production of 2-Chloro-1,4-bis(trichloromethyl)benzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants and products .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 2-Chloro-1,4-bis(trichloromethyl)benzene can undergo oxidation reactions to form various oxidation products.

Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Formation of terephthaloyl chloride, a precursor to Kevlar.

Reduction: Formation of partially chlorinated benzene derivatives.

Substitution: Formation of substituted benzene derivatives with various functional groups.

Comparación Con Compuestos Similares

1,4-Bis(trichloromethyl)benzene: Similar in structure but lacks the chlorine atom at the 2-position.

Benzotrichloride: Another trichloromethyl-substituted benzene derivative with different reactivity and applications.

Uniqueness: 2-Chloro-1,4-bis(trichloromethyl)benzene is unique due to the presence of both trichloromethyl and chlorine substituents, which confer distinct chemical properties and reactivity patterns. This makes it particularly useful in specific industrial and research applications .

Actividad Biológica

2-Chloro-1,4-bis(trichloromethyl)benzene, also known as hexachloroparaxylene (HCP), is a chlorinated aromatic compound with significant industrial applications. Its structure comprises a benzene ring with two trichloromethyl groups and one chlorine substituent, which contributes to its biological activity and toxicity. This article reviews the biological activity of HCP, including its toxicological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C₈H₄Cl₆

- Molecular Weight: 312.835 g/mol

- Density: 1.628 g/cm³

- Boiling Point: 312 °C

- Melting Point: 106-110 °C

- Flash Point: 153 °C

Acute Toxicity

HCP is classified as a corrosive substance with potential acute toxicity. The risk phrases associated with HCP indicate that it can cause burns upon contact with skin and is harmful if ingested or inhaled .

Carcinogenicity and Mutagenicity

Research indicates that HCP exhibits carcinogenic properties. A study by Kabaloev et al. (1968) explored its effects in animal models, suggesting a correlation between exposure to HCP and the development of neoplasms in swine . Furthermore, HCP's structural similarity to other chlorinated compounds raises concerns regarding its mutagenic potential.

The biological activity of HCP can be attributed to its interaction with cellular components and biochemical pathways:

- Enzyme Inhibition: HCP may inhibit key enzymes involved in detoxification processes, leading to the accumulation of toxic metabolites.

- Oxidative Stress: Exposure to HCP has been linked to increased oxidative stress in cells, resulting in cellular damage and apoptosis.

- Endocrine Disruption: Some studies suggest that HCP may disrupt endocrine functions, potentially affecting reproductive health and developmental processes.

Study on Swine

A notable study conducted by Kabaloev et al. (1968) investigated the effects of HCP on swine infected with Fasciola hepatica. The administration of HCP resulted in significant changes in liver function and histopathology, implicating its role as a hepatotoxic agent .

Human Exposure Cases

Reports of occupational exposure to HCP have highlighted its potential health risks. Workers in industries utilizing chlorinated compounds have exhibited symptoms ranging from respiratory issues to skin lesions, underscoring the need for stringent safety measures .

Research Findings

Propiedades

IUPAC Name |

2-chloro-1,4-bis(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl7/c9-6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRUNMMSCQPLOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(Cl)(Cl)Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90908647 | |

| Record name | 2-Chloro-1,4-bis(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10388-10-0 | |

| Record name | NSC146404 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1,4-bis(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-BIS(TRICHLOROMETHYL)-2-CHLOROBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.